molecular formula C20H22N4O4 B2863190 4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 866144-61-8

4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2863190
CAS No.: 866144-61-8
M. Wt: 382.42
InChI Key: JJPCPGUVGORDHI-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a benzoxazinyl group, and a pyrazinecarboxamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazinyl Intermediate: This step involves the reaction of an appropriate aniline derivative with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzoxazinyl intermediate.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the benzoxazinyl intermediate.

    Pyrazinecarboxamide Formation: The final step involves the formation of the pyrazinecarboxamide moiety through a condensation reaction between the benzoxazinyl intermediate and a pyrazinecarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups within the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide: Shares structural similarities with other benzoxazinyl and pyrazinecarboxamide derivatives.

    This compound: Similar to compounds with methoxyphenyl groups and benzoxazinyl moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

4-(3-methoxyphenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-27-16-4-2-3-15(12-16)23-7-9-24(10-8-23)20(26)21-14-5-6-18-17(11-14)22-19(25)13-28-18/h2-6,11-12H,7-10,13H2,1H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPCPGUVGORDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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